N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
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Overview
Description
The compound “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of appropriate primary amines . The specific synthesis process for “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is not available in the retrieved papers.Molecular Structure Analysis
Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The specific molecular structure of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is not available in the retrieved papers.Chemical Reactions Analysis
Pyrazole-containing compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . The specific chemical reactions involving “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as NMR spectroscopy . The specific physical and chemical properties of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” are not available in the retrieved papers.Scientific Research Applications
Antiviral Activity
Pyrazole derivatives, which include the compound , have been reported to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Pyrazole derivatives also exhibit anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The compound could potentially be used in cancer treatment. Pyrazole derivatives have been found to possess anticancer properties . Additionally, a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2), which are potential therapeutic targets for the treatment of various malignancies .
Analgesic Activity
Pyrazole derivatives have been reported to have analgesic properties . This suggests that the compound could potentially be used in pain management.
Anticonvulsant Activity
The compound could potentially be used in the treatment of convulsive disorders, as pyrazole derivatives have been found to possess anticonvulsant properties .
Antioxidant Activity
Pyrazole derivatives have been reported to have antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
The compound could potentially be used in the treatment of microbial infections, as pyrazole derivatives have been found to possess antimicrobial properties .
Antimalarial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) . This suggests that the compound could potentially be used in the treatment of malaria.
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on their specific structure and target. For instance, some pyrazole derivatives have been identified as potent activators of NAMPT (Nicotinamide phosphoribosyltransferase), an enzyme that plays a pivotal role in many biological processes including metabolism and aging . The specific mechanism of action of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is not available in the retrieved papers.
Future Directions
Pyrazole derivatives have potential applications in various fields such as medicine and agriculture due to their diverse pharmacological effects . Future research could focus on exploring the specific applications of “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” based on its structure and properties.
properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24-17(8-9-23-24)16-10-14(11-21-13-16)12-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-11,13,19H,6-7,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZADOGNPJWTIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide |
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